rac-(2R,3R)-3-tert-butylpiperidine-2-carboxamide hydrochloride, cis
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Overview
Description
rac-(2R,3R)-3-tert-butylpiperidine-2-carboxamide hydrochloride, cis is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butyl group attached to a piperidine ring, which is further substituted with a carboxamide group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-3-tert-butylpiperidine-2-carboxamide hydrochloride, cis typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Formation of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, typically using carboxylic acid derivatives and amines.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-3-tert-butylpiperidine-2-carboxamide hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
rac-(2R,3R)-3-tert-butylpiperidine-2-carboxamide hydrochloride, cis has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-3-tert-butylpiperidine-2-carboxamide hydrochloride, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis
- rac-(2R,3R)-S-ethyl-4-chloro-3-hydroxy-2-phenylbuthanethioate**
Uniqueness
rac-(2R,3R)-3-tert-butylpiperidine-2-carboxamide hydrochloride, cis is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its steric hindrance, affecting its reactivity and interactions with other molecules.
Properties
CAS No. |
2613299-90-2 |
---|---|
Molecular Formula |
C10H21ClN2O |
Molecular Weight |
220.7 |
Purity |
90 |
Origin of Product |
United States |
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